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molecular formula C13H17N3 B1320768 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine CAS No. 142891-45-0

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

Cat. No. B1320768
M. Wt: 215.29 g/mol
InChI Key: NDJQACBLFSEKQR-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (1.27 g), 1-(pyridin-2-yl)piperazine (1.17 g) and diisoproylethylamine (1.37 mL) in 1,2-dichloroethane (7 mL) was heated to reflux overnight. The mixture was concentrated, diluted with sat. aq. NaHCO3 (5 mL) and extracted with DCM (2×50 mL). Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0) afforded 1-(but-3-ynyl)-4-(pyridin-2-yl)piperazine (0.59 g)
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=CC(S(OCCC#C)(=O)=O)=[CH:4][CH:3]=1.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.C(N(C(C)C)CC)(C)C>ClCCCl>[CH2:4]([N:25]1[CH2:24][CH2:23][N:22]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=2)[CH2:27][CH2:26]1)[CH2:3][C:2]#[CH:1]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Name
Quantity
1.17 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
1.37 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with sat. aq. NaHCO3 (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCN(CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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